Cas no 84400-99-7 (7-chlorofuro[2,3-c]pyridine)

7-chlorofuro[2,3-c]pyridine structure
7-chlorofuro[2,3-c]pyridine structure
Product Name:7-chlorofuro[2,3-c]pyridine
CAS-Nr.:84400-99-7
MF:C7H4ClNO
MW:153.565760612488
MDL:MFCD09834947
CID:850474
PubChem ID:12826107
Update Time:2025-11-02

7-chlorofuro[2,3-c]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-chlorofuro[2,3-c]pyridine
    • Furo[2,3-c]pyridine, 7-chloro-
    • 7-chloro-Furo[2,3-c]pyridine
    • 7-chlorofuro<2,3-c>pyridine N-oxide
    • Y4178
    • 7-Chlorofuro[2,3-c]pyridine (ACI)
    • 84400-99-7
    • DB-003572
    • AKOS006327890
    • SY098302
    • MFCD09834947
    • SCHEMBL658129
    • YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • DTXSID50510846
    • AS-33795
    • PB14748
    • EN300-116462
    • J-519215
    • MDL: MFCD09834947
    • Inchi: 1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
    • InChI-Schlüssel: YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • Lächelt: ClC1C2=C(C=CO2)C=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 152.99800
  • Monoisotopenmasse: 152.9981414g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 131
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 26Ų

Experimentelle Eigenschaften

  • Dichte: 1.377
  • Siedepunkt: 242.806°C at 760 mmHg
  • Flammpunkt: 100.646°C
  • Brechungsindex: 1.624
  • PSA: 26.03000
  • LogP: 2.48120

7-chlorofuro[2,3-c]pyridine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

7-chlorofuro[2,3-c]pyridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Apollo Scientific
OR55233-100mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
100mg
£150.00 2025-02-20
Apollo Scientific
OR55233-250mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
250mg
£250.00 2025-02-20
Apollo Scientific
OR55233-1g
7-Chlorofuro[2,3-c]pyridine
84400-99-7
1g
£776.00 2022-10-09
TRC
C368443-50mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
50mg
$ 184.00 2023-04-18
TRC
C368443-250mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
250mg
$ 500.00 2023-04-18
TRC
C368443-500mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
500mg
$ 890.00 2023-04-18
Matrix Scientific
069098-500mg
7-Chlorofuro[2,3-c]pyridine, 96%
84400-99-7 96%
500mg
$1097.00 2023-09-08
Matrix Scientific
069098-1g
7-Chlorofuro[2,3-c]pyridine, 96%
84400-99-7 96%
1g
$1750.00 2023-09-08
Matrix Scientific
069098-5g
7-Chlorofuro[2,3-c]pyridine, 96%
84400-99-7 96%
5g
$6418.00 2023-09-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12526-5g
7-chlorofuro[2,3-c]pyridine
84400-99-7 95%
5g
$1450 2023-09-07

7-chlorofuro[2,3-c]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
Furopyridines. I. Synthesis of furo[2,3-c]pyridine
Shiotani, Shunsaku; et al, Journal of Heterocyclic Chemistry, 1982, 19(5), 1207-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Water ;  -78 °C
3.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
3.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
3.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.4 Reagents: Water ;  -78 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  reflux
Referenz
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C
1.2 Reagents: Sodium azide Solvents: Water ;  0 °C
1.3 Reagents: Diphenylmethane ,  Tributylamine ;  180 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
Referenz
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
1.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
1.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
2.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  2 h, 80 - 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
2.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
2.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
3.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
3.2 Reagents: Water ;  cooled
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Water ;  -78 °C
4.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
4.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
4.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.4 Reagents: Water ;  -78 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
Referenz
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

7-chlorofuro[2,3-c]pyridine Raw materials

7-chlorofuro[2,3-c]pyridine Preparation Products

7-chlorofuro[2,3-c]pyridine Lieferanten

Amadis Chemical Company Limited
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(CAS:84400-99-7)7-chlorofuro[2,3-c]pyridine
Bestellnummer:A864134
Bestandsstatus:in Stock
Menge:5g/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:44
Preis ($):770.0/256.0
Email:sales@amadischem.com

7-chlorofuro[2,3-c]pyridine Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:84400-99-7)7-chlorofuro[2,3-c]pyridine
A864134
Reinheit:99%/99%
Menge:5g/1g
Preis ($):770.0/256.0
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